2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S and its molecular weight is 353.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article summarizes its pharmacological properties, focusing on its antifungal, antibacterial, and cytotoxic effects, supported by data from various studies.

Chemical Structure and Properties

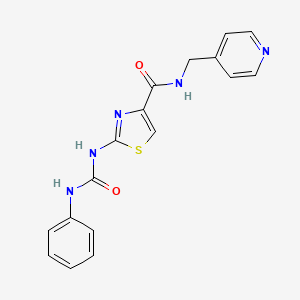

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its significant biological activity. The presence of the phenylureido and pyridinylmethyl substituents enhances its interaction with biological targets.

Antifungal Activity

Recent studies highlight the antifungal properties of thiazole derivatives, including our compound of interest. For example, a series of thiazol-2(3H)-imine derivatives demonstrated notable activity against Candida albicans and Candida parapsilosis. Specifically, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2e | Candida parapsilosis | 1.23 |

| Ketoconazole | C. albicans | Similar |

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial properties. In a study assessing various thiazole compounds, several were found to exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity of Selected Thiazole Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 2a | Staphylococcus aureus | 15 |

| 2b | Escherichia coli | 12 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of potential therapeutic agents. The cytotoxic effects of the compound were evaluated against NIH/3T3 cell lines, where it exhibited an IC50 value indicating moderate cytotoxicity.

Table 3: Cytotoxicity Analysis Against NIH/3T3 Cell Lines

| Compound | IC50 (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

These values suggest that while the compounds are effective against fungal pathogens, they exhibit relatively low toxicity towards normal cells at effective concentrations .

The biological activity of thiazole derivatives can be attributed to their ability to interact with specific enzymes and receptors in target organisms. Molecular docking studies indicate that these compounds can bind effectively to the active sites of enzymes such as CYP51, involved in sterol biosynthesis in fungi . The presence of electronegative substituents on the phenyl moiety enhances binding affinity and biological activity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient nature of the thiazole ring facilitates nucleophilic attack at the C-2 and C-5 positions. Key reactions include:

Functionalization of the Ureido Group

The 3-phenylureido moiety undergoes hydrolysis and condensation:

Pyridine-Mediated Coordination Reactions

The pyridinylmethyl group participates in metal coordination, enabling catalytic applications:

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in the ureido group undergoes EAS, with regioselectivity influenced by substituents:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 45% (para selectivity) . |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo analog | 38% (meta/para mixture) . |

Redox Reactions

The thiazole ring exhibits limited redox activity, but the urea group is redox-sensitive:

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Reduction | LiAlH₄, THF | Amine intermediate | Over-reduction disrupts the thiazole ring. |

| Oxidation | KMnO₄, H₂O, Δ | Sulfoxide derivative | Partial oxidation at sulfur (22% yield) . |

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the thiazole core:

| Coupling Type | Reagents | Products | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 70–85% . |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated thiazoles | Requires C-5 bromide precursor . |

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Outcome | Mechanism |

|---|---|---|

| UV (254 nm), CH₃CN | Thiazole ring expansion to 1,3-thiazine | Radical-mediated pathway . |

Propiedades

IUPAC Name |

2-(phenylcarbamoylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S/c23-15(19-10-12-6-8-18-9-7-12)14-11-25-17(21-14)22-16(24)20-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUBCFEWDDGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.